molecular formula C12H15NO3 B1651867 benzyl (3S)-morpholine-3-carboxylate CAS No. 1353085-68-3

benzyl (3S)-morpholine-3-carboxylate

Cat. No.: B1651867
CAS No.: 1353085-68-3
M. Wt: 221.25
InChI Key: DWBKKSPJNXBNNS-NSHDSACASA-N
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Description

Benzyl (3S)-morpholine-3-carboxylate is a chiral morpholine derivative featuring a benzyl ester group at the 3-position of the morpholine ring. Morpholine derivatives are pivotal in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capabilities, and metabolic stability. The (3S) stereochemistry introduces chirality, which is critical for biological activity and enantioselective synthesis .

Properties

CAS No.

1353085-68-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25

IUPAC Name

benzyl (3S)-morpholine-3-carboxylate

InChI

InChI=1S/C12H15NO3/c14-12(11-9-15-7-6-13-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1

InChI Key

DWBKKSPJNXBNNS-NSHDSACASA-N

SMILES

C1COCC(N1)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1COC[C@H](N1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC(N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares benzyl (3S)-morpholine-3-carboxylate with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Stability Synthesis Yield (if reported)
This compound* C₁₂H₁₅NO₃ 233.26 N/A Morpholine ring, benzyl ester, (3S) stereochemistry Hypothetical; stability inferred from analogs N/A
Benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-yl carbamate Varies Varies N/A Tetrahydrofuran core, arylamino substituent, (3S,4E) stereochemistry Acid-sensitive; chirality loss under basic conditions 45–94% (parallel synthesis)
Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate C₁₂H₁₄N₂O₃ 234.25 647013-68-1 Pyrrolidine ring, amino and oxo groups Likely stable due to rigid pyrrolidine core Not specified
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 2007919-21-1 Piperidine ring, hydroxy and methyl substituents Enhanced stability from steric hindrance Not specified
Benzyl (3S)-3-hydroxyazepane-1-carboxylate C₁₄H₁₉NO₃ 249.31 1932807-60-7 Azepane (7-membered ring), hydroxy group Larger ring size may reduce ring strain Not specified
Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate C₂₄H₂₁NO₄ 387.43 N/A Morpholine with diphenyl and ketone groups, (2R,3S) stereochemistry Increased lipophilicity from phenyl groups Not specified

*Hypothetical structure inferred from analogs.

Key Comparative Analysis

Ring Size and Conformation
  • Pyrrolidine (5-membered) : Smaller ring size increases ring strain but improves conformational rigidity, favoring interactions with biological targets .
  • Azepane (7-membered) : Larger rings may exhibit flexibility but could reduce metabolic stability .
Substituent Effects
  • Amino/Oxo Groups (): The amino group in pyrrolidine derivatives increases reactivity for further functionalization, while the oxo group may participate in hydrogen bonding.
  • Arylamino Groups (): These groups enable diverse derivatization but render the compound acid-sensitive, limiting its utility in acidic environments .
Stereochemical Considerations
  • The (3S) configuration in the target compound and analogs ensures enantioselectivity, critical for pharmaceutical applications. However, under basic conditions, compounds like those in lose chirality due to substituent migration, highlighting the importance of reaction optimization .

Stability and Reactivity

  • Acid Sensitivity: Compounds with labile substituents (e.g., dimethylamino in ) undergo degradation or substituent migration under acidic conditions, whereas hydroxy/methyl analogs () show improved stability .
  • Basic Conditions : Basic environments may lead to racemization or structural rearrangement, as seen in ’s chirality loss .

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